Pentafluorobenzoyl chloride
Overview
Description
Pentafluorobenzoyl chloride is a chemical compound with the molecular formula C7ClF5O. It is a derivative of benzoyl chloride where all hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Pentafluorobenzoyl chloride (PFBCl) is primarily used as a derivatization reagent . Its primary targets are organic molecules with hydroxyl groups, such as primary amines . These molecules play various roles in biological systems, including acting as neurotransmitters, and are involved in many biochemical processes.
Mode of Action
The acyl chloride moiety in PFBCl can react with the hydroxyl group of organic molecules via an SN2 nucleophilic attack, forming a pentafluorobenzoyl (PFBoyl) ester . This reaction enhances the properties of the target molecules, making them more suitable for certain analytical techniques.
Biochemical Pathways
The exact biochemical pathways affected by PFBCl are dependent on the specific target molecules. For instance, PFBCl has been used for the derivatization of 5-androstenediol, testosterone, estradiol, dihydrotestosterone, and estrone . These are all hormones that play crucial roles in various biochemical pathways related to growth, development, and reproduction. By derivatizing these hormones, PFBCl can aid in their detection and quantification, providing valuable information about these biochemical pathways.
Result of Action
The primary result of PFBCl’s action is the formation of PFBoyl esters with target molecules. This derivatization can enhance the properties of the target molecules, making them more detectable or quantifiable in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) . This can provide valuable information about the levels of these molecules in biological systems, aiding in research and diagnostic applications.
Action Environment
The action of PFBCl can be influenced by various environmental factors. For instance, it reacts violently with water , so it must be stored and used in a dry environment . Additionally, it should be stored under an inert atmosphere and in a well-ventilated place . These precautions help to maintain the stability and efficacy of PFBCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorobenzoyl chloride can be synthesized by reacting pentafluorobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for about 2 hours, followed by concentration in vacuo to yield the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Pentafluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It reacts with water to form pentafluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amides.
Water: Used in hydrolysis reactions.
Major Products Formed:
Amides: Formed from reactions with amines.
Pentafluorobenzoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Pentafluorobenzoyl chloride is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Comparison with Similar Compounds
Benzoyl Chloride: The non-fluorinated analog of pentafluorobenzoyl chloride.
Trifluorobenzoyl Chloride: A partially fluorinated analog.
Comparison: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to benzoyl chloride and trifluorobenzoyl chloride. The increased electrophilicity of the carbonyl carbon in this compound makes it more reactive towards nucleophiles, making it a valuable reagent in various chemical synthesis processes .
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF5O/c8-7(14)1-2(9)4(11)6(13)5(12)3(1)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOHFDYWMPGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67924-15-6 (unspecified acetate) | |
Record name | Pentafluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177033 | |
Record name | Pentafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2251-50-5 | |
Record name | Pentafluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2251-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2251-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAFLUOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RXU8P4SDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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